N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide
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Description
N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide is a useful research compound. Its molecular formula is C25H30F3N5O2 and its molecular weight is 489.543. The purity is usually 95%.
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Biological Activity
N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological evaluation, and the mechanisms underlying its activity.
Chemical Structure and Synthesis
The compound's structure includes an indole moiety, a piperazine ring, and a trifluoromethyl phenyl group. These structural components are significant as they influence the compound's interaction with biological targets. The synthesis typically involves multi-step organic reactions, including the formation of the indole and piperazine derivatives followed by coupling reactions to form the final product.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing indole structures have shown significant antiproliferative effects against various cancer cell lines. In vitro evaluations reveal that certain analogs can induce apoptosis and inhibit cell proliferation through mechanisms such as tubulin polymerization inhibition and cell cycle arrest at the G2/M phase .
Table 1: Anticancer Activity of Indole Derivatives
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
7d | HeLa | 0.52 | Tubulin polymerization inhibition |
7d | MCF-7 | 0.34 | Induction of apoptosis |
7d | HT-29 | 0.86 | Cell cycle arrest |
Antimicrobial Activity
The compound's antimicrobial properties have also been explored. Indole derivatives have exhibited activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membrane integrity or interference with essential metabolic pathways.
Table 2: Antimicrobial Activity of Indole Derivatives
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
18 | S. aureus | 26.08 |
20 | E. coli | 24.50 |
Case Studies
Several case studies have documented the biological activities of similar compounds:
- Indole Derivative Study : A study evaluated a series of indole-based compounds for their anticancer properties against HeLa and MCF-7 cells. The most potent compound displayed an IC50 value lower than that of standard chemotherapeutics, suggesting a promising lead for further development .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial efficacy of indole derivatives against clinical isolates of E. coli. Results indicated that certain compounds exhibited significant antibacterial activity, with potential applications in treating resistant infections .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
- Antimicrobial Mechanisms : The disruption of bacterial cell membranes and interference with protein synthesis are common mechanisms by which these compounds exert their antimicrobial effects.
Properties
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30F3N5O2/c1-31-11-13-33(14-12-31)22(17-3-8-21-18(15-17)9-10-32(21)2)16-29-23(34)24(35)30-20-6-4-19(5-7-20)25(26,27)28/h3-8,15,22H,9-14,16H2,1-2H3,(H,29,34)(H,30,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCMFQMJXMXHET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=CC4=C(C=C3)N(CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.